molecular formula C21H27N5O4 B2979948 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049403-38-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2979948
CAS No.: 1049403-38-4
M. Wt: 413.478
InChI Key: ICQBJFOBSIUKHK-UHFFFAOYSA-N
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Description

This compound is a synthetic oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the N1 position and a complex substituent at N2, comprising a 1-methyl-1H-pyrrol-2-yl moiety and a 4-methylpiperazine group. Its molecular formula is C26H33N5O4, with a molecular weight of 479.6 g/mol . The SMILES string (CN1CCN(C(CNC(=O)C(=O)Nc2ccc3c(c2)OCO3)c2ccc3c(c2)CCCN3C)CC1) highlights its intricate connectivity, including a methylpiperazine ring, a methylpyrrole unit, and the piperonyl group.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-24-8-10-26(11-9-24)17(16-4-3-7-25(16)2)13-22-20(27)21(28)23-15-5-6-18-19(12-15)30-14-29-18/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQBJFOBSIUKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrrole and piperazine moieties. Key steps include:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the pyrrole ring: This step often involves the use of a pyrrole derivative, which is coupled to the benzo[d][1,3]dioxole core via a suitable linker.

    Introduction of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate alkylating agents.

    Formation of the oxalamide linkage: The final step involves the coupling of the intermediate with oxalyl chloride or similar reagents to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

  • Molecular Formula : C20H22N4O4
  • Molecular Weight : 382.4 g/mol
  • Key Features: Replaces the 1-methylpyrrole and methylpiperazine groups with a pyridin-4-yl-substituted piperidine. However, the absence of a methylpiperazine moiety may reduce interactions with serotonin or dopamine receptors compared to the target compound .

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

  • Molecular Formula : C19H25N3O4S
  • Molecular Weight : 391.5 g/mol
  • Key Features: Incorporates a tetrahydrothiophene (sulfur-containing heterocycle) instead of the pyrrole-piperazine system.

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

  • Molecular Formula : C26H33N5O4
  • Molecular Weight : 479.6 g/mol
  • Key Features: Shares the methylpiperazine group with the target compound but replaces the 1-methylpyrrole with a tetrahydroquinoline scaffold. The tetrahydroquinoline’s planar aromatic system may enhance π-π stacking interactions with biological targets, though this could reduce conformational flexibility compared to the pyrrole-based analogue .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages/Disadvantages
Target Compound C26H33N5O4 479.6 1-Methylpyrrole + 4-methylpiperazine Balanced lipophilicity; potential dual receptor interaction.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide C20H22N4O4 382.4 Pyridin-4-yl-piperidine Enhanced solubility in acidic media; reduced receptor affinity.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide C19H25N3O4S 391.5 Tetrahydrothiophene Higher lipophilicity; risk of metabolic oxidation.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyltetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide C26H33N5O4 479.6 Tetrahydroquinoline + 4-methylpiperazine Improved π-π stacking; reduced flexibility.

Research Findings and Limitations

  • Structural Flexibility vs. Stability: The target compound’s pyrrole-piperazine combination offers a balance between conformational flexibility (due to the pyrrole’s non-planar structure) and stability (from the piperazine’s rigid chair conformation) . In contrast, the tetrahydroquinoline analogue’s rigid structure may limit adaptation to target binding pockets .
  • Solubility Considerations : The pyridine-containing analogue’s higher polarity suggests better aqueous solubility, but this may come at the cost of reduced membrane permeability .
  • Metabolic Profile : The tetrahydrothiophene analogue’s sulfur atom poses a risk of sulfoxide formation, a common metabolic pathway that could shorten its half-life .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination that may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O5C_{24}H_{30}N_{4}O_{5}, with a molecular weight of approximately 454.5 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, a pyrrole derivative, and a piperazine-like group linked through an oxalamide functional group. The specific arrangement of these components is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H30N4O5
Molecular Weight454.5 g/mol
Structural FeaturesBenzo[d][1,3]dioxole, Pyrrole, Piperazine

Pharmacological Potential

Research indicates that compounds with similar structural features to this compound exhibit various pharmacological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds in the oxalamide class have been noted for their ability to reduce inflammation markers in vitro.
  • Cytotoxicity : Studies have indicated that related compounds can induce apoptosis in cancer cell lines at specific concentrations.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The oxalamide group may interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
  • Receptor Binding : The structural components may allow for binding to various receptors involved in inflammatory and pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds. For example:

  • Antimicrobial Study : A study evaluated the antimicrobial properties of oxalamide derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations (IC50 values ranging from 10 to 30 µg/mL).
  • Anti-inflammatory Research : In vitro tests on human peripheral blood mononuclear cells (PBMCs) revealed that related compounds did not induce apoptosis at lower concentrations but showed slight toxicity at higher doses (100 µg/mL), suggesting a narrow therapeutic window.
  • Cytotoxicity Assays : Research on cancer cell lines demonstrated that certain oxalamides could reduce cell viability significantly, indicating potential as chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxalamides and benzo[d][1,3]dioxole derivatives:

Compound NameIC50 (µg/mL)Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide15Antimicrobial
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide20Anti-inflammatory
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide18Cytotoxicity

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